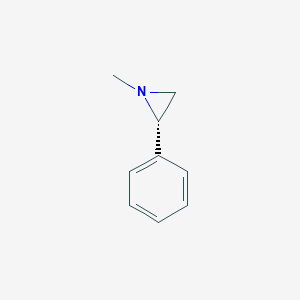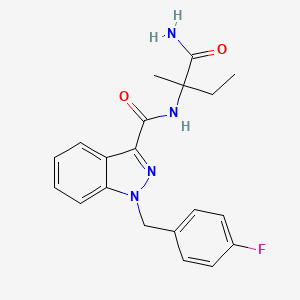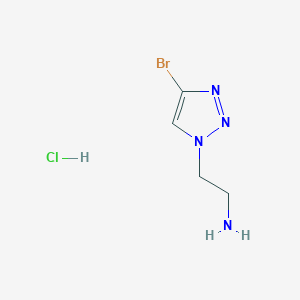![molecular formula C19H13BrN4OS B2491446 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111418-94-0](/img/structure/B2491446.png)
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the reaction of specific intermediates like piperazine derivatives with bromophenyl and oxadiazole components. For instance, the synthesis of a related compound was achieved by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 3-(4-nitrophenyl)-1,2,4-oxadiazole, highlighting the intricate steps involved in creating such complex molecules (Wang, Chen, Pu, & Wang, 2004).
Molecular Structure Analysis
The molecular structure of related compounds typically features a planar configuration of the core rings, such as the triazine and oxadiazole rings, which are crucial for their chemical properties and reactivity. The crystal structure analysis often reveals intermolecular hydrogen bonding, contributing to the stability of the compound's structure in the solid state (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including electrophilic substitution and aminomethylation, leading to the formation of diverse derivatives with potential biological activities. Their reactivity is influenced by the nature of substituents on the aromatic rings and the presence of electron-withdrawing or donating groups (Rehman et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and intermolecular interactions within the compound. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications (Pan et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals and stability under various conditions, are key for predicting the compound's usefulness in synthesis and its potential as a lead compound in drug development. Studies on similar compounds have shown that their reactivity can be tailored by modifying the substituents on the aromatic rings, thus affecting their potential applications (Zou, Lai, Jin, & Zhang, 2002).
Applications De Recherche Scientifique
Biological Activities and Applications
Antimicrobial and Antifungal Properties : Research has shown that derivatives of phenothiazines, which share structural similarities with the compound , exhibit promising antibacterial and antifungal activities. These activities result from their interaction with biological systems through pharmacophoric substituents and their ability to penetrate biological membranes due to their lipophilic character (Pluta, Morak-Młodawska, & Jeleń, 2011).
Anticancer Potential : The oxadiazole ring is a critical pharmacophore in many compounds demonstrating anticancer activity. This is attributed to its ability to engage in hydrogen bonding interactions with enzymes and receptors, enhancing its pharmacological action (Verma et al., 2019).
Anti-inflammatory and Analgesic Effects : Certain derivatives have shown significant anti-inflammatory and analgesic properties, indicating their potential for developing new therapeutic agents for managing pain and inflammation (Lelyukh, 2019).
Antiviral and Antiparasitic Activities : The oxadiazole core has been identified as effective against various viruses and parasites, suggesting its use in treating infectious diseases (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).
Antitubercular Properties : Modifications of the oxadiazole structure have led to compounds with potent antitubercular activity, underscoring the potential for developing new treatments for tuberculosis (Asif, 2014).
Mécanisme D'action
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability . Compounds containing this moiety have been found to bind with high affinity to multiple receptors
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-9-5-4-8-14(15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEDZJKFDFXTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)
![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)
![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)
![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)
![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)
